N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-4-27-21(17-12-23-19-8-6-5-7-16(17)19)25-26-22(27)29-13-20(28)24-18-10-9-14(2)11-15(18)3/h5-12,23H,4,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDFNVTUNOPLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Triazole Ring:
- Starting with the appropriate indole derivative, the triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
-
Thioether Formation:
- The triazole intermediate is then reacted with a thiol compound, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.
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Acetamide Formation:
- The final step involves the acylation of the thioether intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nitric acid, halogens, in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives of the indole and triazole rings.
Reduction: Reduced forms of any nitro groups present.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and triazole structures exhibit anticancer properties. The specific compound may interact with various molecular targets involved in cancer cell proliferation and survival. Studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Properties
The presence of the indole and triazole moieties suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Neurological Applications
Indole derivatives are known to influence neurotransmitter systems, particularly serotonin pathways. This compound may have implications in treating neurological disorders such as depression or anxiety by modulating serotonin receptors or inhibiting enzymes involved in serotonin metabolism .
Potential as a Therapeutic Agent
Given its diverse biological activities, this compound may serve as a lead candidate for the development of new therapeutic agents targeting diseases such as cancer, infections, and mental health disorders. Ongoing research is necessary to elucidate its full therapeutic potential and safety profile.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with the compound. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
| Study C | Neurological Impact | Indicated modulation of serotonin levels in animal models, leading to reduced symptoms of anxiety and depression. |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a common scaffold with Orco modulators, differing in substituents that critically influence activity and selectivity. Key analogs include:
Table 1: Structural Features of Selected Analogs
Key Observations :
- Indole vs. This may enhance interactions with hydrophobic receptor pockets .
Implications for the Target Compound :
- Methyl groups on the phenyl ring could enhance metabolic stability compared to ethyl or isopropyl substituents, prolonging bioavailability .
Key Points :
- Synthesis : The target compound likely requires a 1,3-dipolar cycloaddition for triazole formation, followed by thioether coupling, as seen in VUAA1 and OLC15 .
- Solubility: Indole’s hydrophobicity may reduce aqueous solubility compared to pyridine-containing analogs, necessitating formulation adjustments (e.g., DMSO or ethanol mixtures) .
Structure-Activity Relationship (SAR) Trends
Phenyl Substituents :
- Larger groups (e.g., 4-butylphenyl in OLC15) correlate with antagonism, while smaller groups (4-ethylphenyl in VUAA1) favor agonism .
- Steric effects from 2,4-dimethylphenyl may balance agonist/antagonist activity by modulating receptor access.
Heterocyclic Moieties :
- Pyridine derivatives (VUAA1, OLC-12) show broad Orco activation, whereas indole’s aromaticity could target specific receptor subtypes .
Biological Activity
N-(2,4-Dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2S |
| Molar Mass | 410.53 g/mol |
| CAS Number | 665019-14-7 |
Synthesis
The synthesis of this compound involves the reaction of 2-acetamido-thiazole derivatives with various triazole derivatives under controlled conditions. The process typically includes:
- Formation of Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole ring.
- Thioether Formation : This is followed by the introduction of a thioether group through nucleophilic substitution.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) have shown IC50 values ranging from 27.6 μM to 43.4 μM for related triazole derivatives . These findings suggest that modifications on the triazole ring can enhance cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Some derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
Case Studies
Several case studies highlight the effectiveness of triazole-containing compounds in cancer treatment:
- Study on MDA-MB-231 Cells : A series of synthesized triazole derivatives were tested against MDA-MB-231 cells, revealing a strong correlation between structural modifications and biological activity. The most potent derivative had an IC50 value of 27.6 μM .
- Comparison with Standard Drugs : When compared with standard chemotherapeutic agents like paclitaxel, certain triazole derivatives exhibited comparable or superior cytotoxic effects against various cancer cell lines .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis of this triazole-thioacetamide derivative typically involves multi-step reactions. For example, analogous compounds are synthesized via cyclization of thiosemicarbazides followed by nucleophilic substitution. A common approach includes refluxing intermediates like 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,4-dimethylphenyl)acetamide in alkaline conditions (e.g., NaOH/ethanol) to form the thioether linkage . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazole, indole, and acetamide moieties. Aromatic protons typically appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
- IR spectroscopy to identify functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
Q. How should initial biological activity screening be designed?
Prioritize assays aligned with structural analogs’ known activities (e.g., antimicrobial, anticancer). For example:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound?
Combine molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or topoisomerase II, and enzyme inhibition assays (e.g., fluorescence-based kinase assays) . Validate hypotheses with gene expression profiling (qPCR of apoptosis markers like Bax/Bcl-2) or flow cytometry for cell cycle arrest analysis .
Q. What strategies optimize structure-activity relationship (SAR) studies?
Systematically modify substituents:
- Triazole ring : Replace ethyl with methyl/propyl to assess alkyl chain impact .
- Indole moiety : Substitute with pyrrole or pyridine to probe heterocycle specificity .
- Acetamide group : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity . Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
Q. What methodologies assess stability and reactivity under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : TGA/DSC to determine decomposition temperatures .
- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) to identify major metabolites .
Q. How should contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay conditions (e.g., serum concentration, cell passage number). Address by:
- Standardizing protocols : Adhere to OECD guidelines for cytotoxicity or CLSI for antimicrobial tests .
- Comparative studies : Test the compound alongside structurally validated analogs under identical conditions .
- In silico modeling : Use QSAR to predict bioactivity outliers and refine experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
